N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholine ring, and an oxathiine ring.
Properties
Molecular Formula |
C24H28N2O4S |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C24H28N2O4S/c1-28-20-9-7-18(8-10-20)21(26-11-13-29-14-12-26)17-25-24(27)22-23(31-16-15-30-22)19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3,(H,25,27) |
InChI Key |
XNHZQFQGDIKZEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=C(SCCO2)C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetonitrile with morpholine in the presence of a base to form an intermediate. This intermediate is then reacted with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxathiine ring can be reduced to form a dihydro derivative.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)-2-(piperidin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
- N-[2-(4-methoxyphenyl)-2-(pyrrolidin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Uniqueness
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from similar compounds with different ring structures.
Biological Activity
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure includes a morpholine ring, a phenyl group, and an oxathiine moiety, which are critical for its biological interactions. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Antioxidant Activity
Research indicates that derivatives of compounds containing the 4-methoxyphenyl group exhibit notable antioxidant properties. For instance, compounds with similar structures have been shown to scavenge DPPH radicals effectively, with some exhibiting antioxidant activity surpassing that of ascorbic acid by up to 1.35 times . This suggests that this compound may also possess significant antioxidant capabilities.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- MAO-A Inhibition : Similar compounds have been identified as reversible selective inhibitors of monoamine oxidase A (MAO-A), which plays a role in neurotransmitter metabolism and is implicated in mood disorders .
- Radical Scavenging : The antioxidant activity may stem from the ability of the compound to donate hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.
- Cell Cycle Disruption : Compounds with similar structures have shown effects on cell cycle progression in cancer cells, leading to increased apoptosis in malignant cells.
Study 1: Antioxidant Screening
A study screened various derivatives for their antioxidant activity using the DPPH radical scavenging method. The results indicated that several derivatives exhibited significant scavenging ability, suggesting that modifications to the core structure could enhance antioxidant properties .
Study 2: Anticancer Efficacy
In vitro assays conducted on phenyl-substituted derivatives demonstrated that certain modifications led to enhanced cytotoxicity against glioblastoma cells compared to standard treatments. This highlights the potential of structural optimization for improving therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
